molecular formula C15H24N4O3 B1394547 tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate CAS No. 1338495-02-5

tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B1394547
CAS No.: 1338495-02-5
M. Wt: 308.38 g/mol
InChI Key: SBQCWZFAGNDHMQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H24N4O3 and its molecular weight is 308.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate (CAS Number: 1338495-02-5) is a synthetic compound belonging to the class of pyrazole derivatives. Pyrazole compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure

The molecular formula of this compound is C15H24N4O3C_{15}H_{24}N_{4}O_{3}, with a molecular weight of 308.38 g/mol. The structural representation includes a piperazine ring substituted with a tert-butyl group and an ethyl pyrazole moiety, contributing to its unique biological profile.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit potent antitumor properties. For instance, a series of pyrazole compounds were evaluated for their ability to inhibit BRAF(V600E) and other kinases implicated in cancer progression. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance anticancer activity .

Table 1: Summary of Antitumor Activity Studies

CompoundTargetActivityReference
Pyrazole ABRAF(V600E)IC50 = 50 nM
Pyrazole BEGFRIC50 = 200 nM
tert-butyl derivativeUnknownNot yet evaluatedCurrent Study

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to this compound have shown effectiveness in inhibiting nitric oxide production and pro-inflammatory cytokines in various cell models. This suggests a promising role for these compounds in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

CompoundMechanism of ActionEffectivenessReference
Pyrazole CNO inhibitionSignificant reduction in LPS-induced NO production
Pyrazole DTNF-alpha inhibitionDecreased TNF-alpha levels in macrophages

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been highlighted in various studies, indicating their potential as therapeutic agents against bacterial infections. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .

Case Study 1: Synergistic Effects with Doxorubicin

A study investigated the synergistic effects of a series of pyrazoles with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated enhanced cytotoxicity when pyrazoles were used in combination with doxorubicin compared to doxorubicin alone, indicating potential for improved therapeutic strategies .

Case Study 2: In Vivo Efficacy

In vivo studies using animal models have shown that certain pyrazole derivatives can significantly reduce tumor size compared to controls. These findings support the further development of these compounds for clinical applications in oncology .

Properties

IUPAC Name

tert-butyl 4-(1-ethylpyrazole-3-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-5-19-7-6-12(16-19)13(20)17-8-10-18(11-9-17)14(21)22-15(2,3)4/h6-7H,5,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQCWZFAGNDHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401120055
Record name 1-Piperazinecarboxylic acid, 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338495-02-5
Record name 1-Piperazinecarboxylic acid, 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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